N-cyclopropyloxolan-3-aminehydrochloride

Description

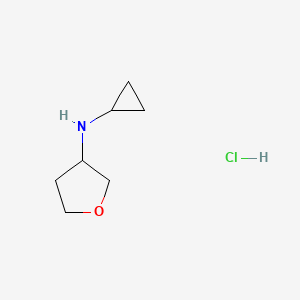

N-Cyclopropyloxolan-3-aminehydrochloride (CAS: 1245643-87-1 or 1417568-93-4), also known as [1-(Tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride, is a tertiary amine hydrochloride salt. Its molecular formula is C₇H₁₄ClNO, with a molecular weight of 163.6 g/mol . Structurally, it consists of a cyclopropyl group attached to a tetrahydrofuran (oxolane) ring, with an amine group protonated as a hydrochloride salt (Fig. 1).

Properties

Molecular Formula |

C7H14ClNO |

|---|---|

Molecular Weight |

163.64 g/mol |

IUPAC Name |

N-cyclopropyloxolan-3-amine;hydrochloride |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-6(1)8-7-3-4-9-5-7;/h6-8H,1-5H2;1H |

InChI Key |

IWJYSLUPEUVKAB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2CCOC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyloxolan-3-aminehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylamine with an oxolane derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyloxolan-3-aminehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted amine derivatives.

Scientific Research Applications

N-cyclopropyloxolan-3-aminehydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-cyclopropyloxolan-3-aminehydrochloride exerts its effects involves interactions with specific molecular targets. The cyclopropyl group and oxolane ring can interact with enzymes and receptors, leading to changes in their activity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-cyclopropyloxolan-3-aminehydrochloride, particularly in their amine-hydrochloride backbone, cyclopropane/cycloalkyl groups, or heterocyclic motifs.

Table 1: Structural and Functional Comparison

Structural Analysis

(a) Cyclopropane-Containing Amines

- This compound and Cyclopropyl Norfentanyl Hydrochloride both feature cyclopropane rings. However, the former integrates a tetrahydrofuran oxygen heterocycle, enhancing polarity and solubility compared to the piperidine-amidine motif in norfentanyl .

- Cyclopropyl Norfentanyl Hydrochloride is structurally closer to opioid agonists, whereas the tetrahydrofuran in the main compound may reduce opioid receptor affinity .

(b) Halogenated Amine Derivatives

- 3-Chloro-N,N-dimethylpropan-1-aminehydrochloride contains a chlorine substituent on the alkyl chain, which increases electrophilicity and reactivity in synthetic pathways compared to the ether-linked cyclopropane in the main compound .

(c) Heterocyclic Amines

- Memantine Hydrochloride and Dosulepin Hydrochloride utilize rigid adamantane and tricyclic backbones, respectively, for CNS activity.

Functional and Application Differences

- Research vs. Therapeutic Use : While Memantine Hydrochloride and Benzydamine Hydrochloride are clinically approved, this compound is restricted to analytical and forensic applications due to insufficient pharmacological data .

- Stability : The main compound requires refrigeration for stability, whereas Dosulepin Hydrochloride is analyzed via stability-indicating HPLC, suggesting higher thermal resilience .

Physicochemical Properties

- Solubility: The tetrahydrofuran group in the main compound likely improves water solubility compared to purely hydrocarbon analogs like Cyclopropyl Norfentanyl Hydrochloride .

- Reactivity : The absence of electron-withdrawing groups (e.g., chlorine in 3-Chloro-N,N-dimethylpropan-1-aminehydrochloride ) reduces the main compound’s susceptibility to nucleophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.